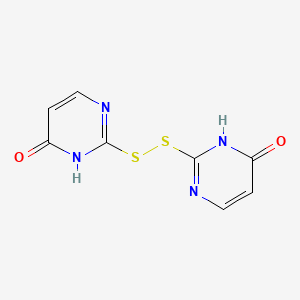

4-Pyrimidinol, 2,2'-dithiobis-

Description

Historical Context of Pyrimidine (B1678525) and Disulfide Chemistry Research

The scientific journey into pyrimidine chemistry began long before the isolation of its namesake compound. In 1776, uric acid, a purine (B94841) derivative containing a pyrimidine ring, was isolated. tezu.ernet.in This was followed by the isolation of the first simple pyrimidine derivative, alloxan, in 1818. tezu.ernet.inresearchgate.net A significant milestone was achieved in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid. tezu.ernet.inwikipedia.org The systematic study of this class of compounds commenced in 1884 with the work of Pinner, who synthesized various pyrimidine derivatives and, in 1885, coined the term "pyrimidine" by merging "pyridine" and "amidine" to reflect its chemical nature. tezu.ernet.inwikipedia.orgumich.edu The parent pyrimidine ring system is of immense natural importance, forming the structural core of the nucleobases uracil (B121893), thymine (B56734), and cytosine, as well as thiamine (B1217682) (vitamin B1). wikipedia.orgscialert.net

Concurrently, the study of disulfide chemistry has been fundamental to understanding biological systems, particularly protein structure and function. nih.gov In the mid-20th century, the pioneering work of Christian B. Anfinsen on bovine pancreatic ribonuclease demonstrated that the disulfide bonds between cysteine residues are crucial for stabilizing the correct three-dimensional structure of proteins. nih.govacs.org This research established that the primary amino acid sequence of a protein dictates its final, folded conformation, with disulfide bridges playing a key stabilizing role. wikipedia.org These bonds are formed through the oxidative coupling of two thiol groups. wikipedia.orgfrontiersin.org The discovery of enzymes like protein disulfide isomerase (PDI), which catalyzes the formation and rearrangement of these bonds, further highlighted the intricate cellular machinery dedicated to managing disulfide chemistry. nih.gov

Significance of the 4-Pyrimidinol, 2,2'-dithiobis- Scaffold in Contemporary Chemical Science

The 4-Pyrimidinol, 2,2'-dithiobis- scaffold is significant due to the combination of two important chemical moieties. The pyrimidine ring is a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds. scialert.net Its derivatives are explored for a vast array of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. researchgate.netjocpr.com The ability of the pyrimidine ring to participate in hydrogen bonding and π-stacking interactions makes it a valuable component in designing molecules that can interact with biological targets. tezu.ernet.in

The disulfide bond, on the other hand, is a key functional group in chemical synthesis and biochemistry. It is a reversible covalent bond, meaning it can be formed and cleaved under specific redox conditions. wikipedia.org This property is exploited in various applications, such as in the study of protein folding, as cleavable linkers in drug delivery systems, and in dynamic combinatorial chemistry. Compounds containing a disulfide bridge, such as 2,2′-dithiobis(5-nitropyridine) (DTNP), are used as reagents to quantify free thiol groups or to facilitate the formation of other disulfide bonds. sigmaaldrich.comamanote.com

The presence of both the pyrimidinol and the dithio groups in a single molecule suggests several areas of significance:

Building Block in Synthesis: It can serve as a precursor for creating more complex molecules, where the disulfide bond can be cleaved to introduce thiol functionalities onto the pyrimidine rings.

Reactivity Studies: The molecule is a platform for studying thiol-disulfide exchange reactions involving a heterocyclic system. wikipedia.org

Biochemical Probes: Given the structural similarity of the pyrimidinol moiety to nucleobases like uracil, the compound could be investigated for its interaction with enzymes that process nucleic acids or related substrates. researchgate.netchemicalbook.com

Scope and Research Objectives for 4-Pyrimidinol, 2,2'-dithiobis- Investigations

Academic investigations into 4-Pyrimidinol, 2,2'-dithiobis- and related structures are typically guided by a set of well-defined objectives aimed at elucidating its chemical properties and potential applications.

Detailed Research Findings and Objectives:

| Research Area | Key Objectives & Findings |

| Synthesis and Characterization | A primary objective is the development of efficient synthetic routes to 4-Pyrimidinol, 2,2'-dithiobis- and its derivatives. Research in this area focuses on optimizing reaction conditions for the oxidative coupling of the corresponding 2-mercaptopyrimidinol. Characterization involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm the structure. nih.gov While specific crystal structure data for this exact compound is not readily available in the cited literature, a common objective for novel compounds is to obtain X-ray crystallography data to understand its three-dimensional structure and intermolecular interactions. researchgate.net |

| Chemical Reactivity | A major focus is studying the reactivity of the disulfide bond. This includes investigating its reduction to the corresponding thiol and its participation in thiol-disulfide exchange reactions with other sulfur-containing molecules. These studies are crucial for understanding its stability and how it might behave in different chemical environments. wikipedia.org |

| Potential Applications in Medicinal Chemistry | Research often explores the potential of pyrimidine derivatives as therapeutic agents. nih.gov Objectives include screening 4-Pyrimidinol, 2,2'-dithiobis- and related compounds for biological activity. Given the prevalence of pyrimidines in bioactive molecules, investigations might target its potential as an enzyme inhibitor or an antioxidant. nih.gov |

| Materials Science | The pyrimidine core is also of interest in materials science. tezu.ernet.in Research objectives could include exploring the self-assembly properties of this molecule or its derivatives to form ordered structures, potentially leveraging the directional nature of the hydrogen bonding capabilities of the pyrimidinol tautomer. |

The synthesis of various substituted pyrimidines is a very active field of research, with scientists designing molecules to act as dual inhibitors, for instance, of cholinesterase and Aβ-aggregation for potential use in neurodegenerative disease research. nih.gov The investigation of pyrimidine derivatives as building blocks for diverse applications continues to be a vibrant area of chemical science. ontosight.aiontosight.ai

Structure

3D Structure

Properties

CAS No. |

34262-66-3 |

|---|---|

Molecular Formula |

C8H6N4O2S2 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2-[(6-oxo-1H-pyrimidin-2-yl)disulfanyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H6N4O2S2/c13-5-1-3-9-7(11-5)15-16-8-10-4-2-6(14)12-8/h1-4H,(H,9,11,13)(H,10,12,14) |

InChI Key |

NJINJSNLLJGLRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(NC1=O)SSC2=NC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyrimidinol, 2,2 Dithiobis and Advanced Analogues

Direct Synthetic Routes to 4-Pyrimidinol, 2,2'-dithiobis-

Direct synthetic routes to 4-Pyrimidinol, 2,2'-dithiobis- are not commonly reported. The synthesis is typically achieved through a two-stage process: the formation of the 2-mercapto-4-pyrimidinol monomer followed by its oxidation. This precursor, 2-mercapto-4-hydroxypyrimidine, is synthesized via the cyclocondensation of thiourea (B124793) with a β-ketoester like ethyl acetoacetate (B1235776). nih.govresearchgate.net Subsequent oxidative coupling of the thiol groups of two monomer units yields the desired 2,2'-dithiobis- compound. This stepwise approach allows for better control over the formation of the pyrimidine (B1678525) core and the subsequent disulfide linkage.

Strategies for the Construction of the 4-Pyrimidinol Moiety

The formation of the 4-pyrimidinol core is a critical step and is generally accomplished through cyclocondensation reactions that simultaneously construct the pyrimidine ring and install the hydroxyl group at the C4 position.

The most prevalent method for constructing the pyrimidine ring is through the condensation of a compound containing an N-C-N fragment (like thiourea) with a 1,3-dielectrophilic three-carbon component. nih.gov A classic and widely used example is the Biginelli reaction, or a related cyclocondensation, which involves reacting a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea derivative. nih.govresearchgate.net

For the synthesis of the precursor to 4-Pyrimidinol, 2,2'-dithiobis-, a common approach is the condensation of ethyl acetoacetate with thiourea. nih.govacs.org This reaction, often catalyzed by an acid or base, results in the formation of 2-mercapto-4-hydroxy-6-methylpyrimidine (a derivative of the required precursor). Similarly, other 1,3-dicarbonyl compounds or their equivalents can be used to generate a variety of substituted pyrimidines. orgsyn.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| N-C-N Reagent | C-C-C Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Thiourea | Ethyl Acetoacetate | Acid or Base | 2-Mercaptopyrimidin-4-one |

| Urea | Ethyl Acetoacetate | Acid (e.g., HCl) | Pyrimidin-2,4-dione (Uracil derivative) |

| Amidines | β-Keto Esters | Ultrasound Irradiation | 4-Pyrimidinols mdpi.com |

| Thiourea | Ethyl Cyanoacetate | Sodium Ethoxide | 2-Mercapto-4-hydroxy-5-cyanopyrimidine evitachem.com |

The 4-hydroxyl group of the pyrimidinol moiety is typically incorporated during the cyclization step itself. The use of β-ketoesters or other 1,3-dicarbonyl compounds as the three-carbon fragment in the condensation reaction directly yields a pyrimidine ring with a carbonyl group at the C4 position. google.com This carbonyl group exists in a keto-enol tautomerism with the hydroxyl form, 4-pyrimidinol. In many heterocyclic systems, including pyrimidines, this equilibrium often favors the keto (pyrimidinone) form. wikipedia.org

Alternative strategies can involve the chemical modification of a pre-formed pyrimidine ring. For instance, a leaving group, such as a halogen, at the C4 position can be displaced by a hydroxide (B78521) ion via nucleophilic aromatic substitution. Another method involves the deamination of a C4-amino group (a cytosine derivative) to a carbonyl group (a uracil (B121893) or thymine (B56734) derivative), a reaction that can be catalyzed by enzymes like cytosine deaminases which facilitate the hydrolysis of the amine to a carbonyl. umich.edu

Methods for the Formation of the 2,2'-Dithiobis- Linkage

The crucial disulfide bond in 4-Pyrimidinol, 2,2'-dithiobis- is formed by linking two molecules of the 2-mercaptopyrimidine (B73435) precursor. This can be achieved primarily through oxidative dimerization or thiol-disulfide exchange reactions.

The most direct method for forming the disulfide linkage is the oxidative coupling of two 2-mercapto-4-pyrimidinol molecules. wikipedia.org This reaction involves the oxidation of the thiol (-SH) groups, which results in the formation of a sulfur-sulfur bond. A variety of oxidizing agents can be employed for this transformation.

Studies on the oxidation of 2-thiouracil, the tautomer of 2-mercapto-4-pyrimidinol, have shown that reaction with oxidizing species like hydroxyl radicals can lead to the formation of a dimer radical cation, indicating the propensity for S-S bond formation upon oxidation. nih.govnih.gov Mild oxidizing agents are generally preferred to avoid over-oxidation of the sulfur or modification of the pyrimidine ring. mdpi.comresearchgate.net

Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Notes |

|---|---|---|

| Iodine (I₂) | Neutral or alkaline medium | A classic and effective method for thiol oxidation. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide ion | Efficient conversion of thiols to disulfides. organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Mo(VI) catalyst | Mild conditions for selective oxidation. organic-chemistry.org |

| Air (O₂) | Photocatalyst (e.g., Sm-OC) | An environmentally benign "green" chemistry approach. organic-chemistry.org |

| Bromine (Br₂) | Basic conditions | Effective for thiol oxidation. youtube.com |

Thiol-disulfide exchange is a versatile reaction for forming disulfide bonds. nih.gov The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. nih.govrsc.org This results in the formation of a new disulfide bond and the release of a new thiol. This process is reversible and is fundamental in many biological redox processes. libretexts.orgnih.gov

In a synthetic context, 2-mercapto-4-pyrimidinol could react with a pre-formed disulfide (R-S-S-R). This would lead to a mixed disulfide (pyrimidinyl-S-S-R) and a new thiol (R-SH). While not a direct dimerization, this method can be used to create unsymmetrical disulfides containing the 4-pyrimidinol moiety. Reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) are often used in such exchange reactions for analytical purposes, highlighting the reactivity of thiols towards disulfide bonds. thermofisher.com The reaction proceeds via an SN2-like mechanism with a linear trisulfide-like transition state. nih.govrsc.orglibretexts.org

Convergent and Divergent Synthetic Approaches for Complex Architectures

The construction of complex molecules based on the 4-Pyrimidinol, 2,2'-dithiobis- scaffold can be efficiently achieved through both convergent and divergent synthetic strategies. These approaches offer distinct advantages in accessing a diverse range of advanced analogues.

Convergent Synthesis:

A one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and a suitable aldehyde can be used to achieve a regioselective convergent synthesis of novel thiazolo[2,3-a]pyrimidine derivatives. rsc.org This highlights the potential for multi-component reactions in building complex heterocyclic systems in a convergent manner.

Divergent Synthesis:

In contrast, a divergent strategy begins with a common precursor that is sequentially modified to generate a library of structurally related compounds. This approach is highly efficient for structure-activity relationship (SAR) studies, where the goal is to explore the impact of various functional groups on the biological activity of a lead compound.

A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, which allows for the conversion of pyrimidine-containing compounds into various other nitrogen heteroaromatics. nih.gov This method involves transforming pyrimidines into their corresponding N-arylpyrimidinium salts, which can then be cleaved and used in various heterocycle-forming reactions. nih.gov This approach enables the creation of diverse analogues that would be challenging to synthesize through other methods. nih.gov For example, a precursor to a complex molecule containing a pyrimidine with a 2-position C-H bond can be transformed in a one-pot process to install a C2-NH2 group, or cyclopropylated and trifluoromethylated analogues can be generated using the appropriate amidines in the reconstruction stage. nih.gov

The synthesis of pyrimidine and 8-oxo-purine nucleotides from a common prebiotic precursor is another example of a divergent synthesis. researchgate.netnih.gov This approach addresses the challenge of synthesizing both pyrimidine and purine (B94841) ribonucleotides under compatible conditions. researchgate.netnih.gov

| Synthetic Strategy | Description | Key Advantages |

| Convergent | Key fragments of the target molecule are synthesized separately and then combined. | Higher overall yields for complex molecules, independent optimization of fragment synthesis. |

| Divergent | A common precursor is sequentially modified to generate a library of related compounds. | Efficient for structure-activity relationship (SAR) studies, rapid generation of diverse analogues. |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidine derivatives, to minimize environmental impact and enhance safety. rasayanjournal.co.innih.govbenthamdirect.com Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry approaches focus on the use of safer solvents, catalysts, and energy sources to create more sustainable synthetic routes. rasayanjournal.co.innih.govbenthamdirect.com

Key Green Chemistry Approaches in Pyrimidine Synthesis:

Microwave-Assisted Synthesis: Microwave radiation is utilized as a heating source, which can significantly reduce reaction times, improve product yields, and simplify work-up procedures. nih.govnih.gov This technique follows green protocols by often using recyclable organic solvents. nih.gov

Ultrasonic Synthesis: The use of ultrasonic irradiation can also accelerate reactions and improve yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, minimizing waste, and increasing efficiency. rasayanjournal.co.incaribjscitech.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, can significantly reduce the environmental footprint of a synthesis. nih.govnih.govresearchgate.net

Use of Green Catalysts: The development and use of reusable and non-toxic catalysts, such as nano ZnO and ceric ammonium (B1175870) nitrate, can improve the sustainability of pyrimidine synthesis. jmaterenvironsci.comresearchgate.net

The application of these green chemistry principles to the synthesis of 4-Pyrimidinol, 2,2'-dithiobis- and its analogues can lead to more environmentally friendly and economically viable manufacturing processes. rasayanjournal.co.in

| Green Chemistry Technique | Description | Advantages in Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Use of microwave radiation for heating. | Faster reaction rates, higher yields, easier work-up, reduced pollution. nih.gov |

| Ultrasonic Synthesis | Use of ultrasonic waves to promote reactions. | Shorter reaction times, improved yields, energy efficiency. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Fewer synthetic steps, reduced waste, increased efficiency. rasayanjournal.co.incaribjscitech.com |

| Solvent-Free or Green Solvents | Reactions conducted without solvent or in benign solvents like water. | Reduced environmental impact, safer processes. nih.govnih.govresearchgate.net |

| Green Catalysts | Use of reusable and non-toxic catalysts. | Improved sustainability, reduced catalyst waste. jmaterenvironsci.comresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Pyrimidinol, 2,2 Dithiobis

Elucidation of Disulfide Bond Cleavage Mechanisms

The disulfide bond is a pivotal functional group that often dictates the primary reaction pathways of 4-Pyrimidinol, 2,2'-dithiobis-. Its cleavage can be initiated through several mechanisms, most prominently reductive scission and nucleophilic displacement. These reactions are critical as they lead to the formation of the corresponding thiol, 2-mercapto-4-pyrimidinol. The cleavage of a disulfide bond is characterized as a second-order nucleophilic substitution (SN2)-type reaction. researchgate.net For the reaction to proceed efficiently, it requires a specific geometric arrangement where the attacking nucleophile and the two sulfur atoms of the disulfide bond align at an angle of approximately 180°. researchgate.net

Reductive scission of the disulfide bond in 4-Pyrimidinol, 2,2'-dithiobis- typically proceeds via thiol-disulfide exchange. This pathway is a common biological and chemical process for the interconversion of thiols and disulfides. The reaction is initiated by a thiol-containing reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione.

The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bridge. This leads to the formation of a new disulfide and the release of a pyrimidine (B1678525) thiolate anion. The reaction proceeds through a series of equilibrium steps, ultimately resulting in the complete reduction of the original disulfide.

General Steps in Reductive Scission:

Initial Attack: A thiolate anion from a reducing agent attacks one of the sulfur atoms of the 4-Pyrimidinol, 2,2'-dithiobis- molecule.

Intermediate Formation: A mixed disulfide is formed as a transient intermediate.

Release: The 2-mercapto-4-pyrimidinol thiolate is released.

Final Reduction: A second equivalent of the reducing agent attacks the mixed disulfide, regenerating the reducing agent's disulfide form and releasing the second molecule of 2-mercapto-4-pyrimidinol.

The efficiency of this process is dependent on the redox potential of the reducing agent and the pH of the medium, which influences the concentration of the reactive thiolate species.

The sulfur atoms in the disulfide bond are electrophilic and susceptible to attack by a variety of nucleophiles other than thiols. This process is a direct SN2-type displacement reaction at a sulfur atom. researchgate.net

Common nucleophiles that can initiate this cleavage include phosphines (e.g., triphenylphosphine) and cyanide ions. For instance, the reaction with a phosphine (B1218219) would yield a phosphine sulfide (B99878) and the corresponding pyrimidine thiol. The driving force for this reaction is often the formation of a highly stable phosphorus-sulfur bond.

The reaction with cyanide involves the attack of the cyanide ion on a sulfur atom, leading to the formation of a thiocyanate (B1210189) and the pyrimidine thiolate. The reactivity and the specific products can be influenced by the solvent and reaction conditions.

| Nucleophile | Product 1 | Product 2 | Reaction Type |

| Thiolate (RS⁻) | Mixed Disulfide | 2-mercapto-4-pyrimidinol | Thiol-Disulfide Exchange |

| Phosphine (R₃P) | Phosphine Sulfide (R₃P=S) | 2-mercapto-4-pyrimidinol | Nucleophilic Displacement |

| Cyanide (CN⁻) | Thiocyanate (SCN⁻) | 2-mercapto-4-pyrimidinol | Nucleophilic Displacement |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in 4-Pyrimidinol, 2,2'-dithiobis- is an electron-deficient heterocycle, which fundamentally influences its reactivity. bhu.ac.in The presence of two nitrogen atoms makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. bhu.ac.in The substituents—a hydroxyl group at position 4 and a disulfide at position 2—further modulate this inherent reactivity.

Direct electrophilic substitution on an unactivated pyrimidine ring is challenging due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring. bhu.ac.inyoutube.com However, the 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-pyrimidone form) is an activating group. This group can direct electrophiles to the adjacent C-5 position.

Reactions such as nitration or halogenation would be expected to occur at the C-5 position, provided that strongly activating conditions are employed to overcome the inherent low reactivity of the ring. The N-oxide of the pyrimidine ring can also be formed, which significantly activates the ring for electrophilic substitution, particularly at the 4-position. quimicaorganica.org

The pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at the electron-deficient C-2, C-4, and C-6 positions. wur.nlstackexchange.com In 4-Pyrimidinol, 2,2'-dithiobis-, the C-2 and C-4 positions are substituted. The disulfide group at C-2 can act as a leaving group, particularly after cleavage of the S-S bond.

Nucleophilic aromatic substitution (SNAr) is a plausible mechanism, especially if a strong nucleophile is used. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms. wikipedia.org In some cases, particularly with strong nucleophiles like metal amides, ring-opening and rearrangement reactions, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can occur. wikipedia.org

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |

| C-2 | Low | High | Electron-deficient position; bears a potential leaving group. |

| C-4 | Low | High | Electron-deficient position; activated by ring nitrogens. |

| C-5 | High | Low | Activated by the adjacent 4-hydroxyl/pyrimidone group. |

| C-6 | Low | High | Electron-deficient position; activated by ring nitrogens. |

Kinetic and Thermodynamic Parameters of Key Reactions

The kinetics of thiol-disulfide exchange are influenced by several factors. nih.gov The rate of reaction is highly dependent on the pKₐ of the attacking thiol; a lower pKₐ results in a higher concentration of the more nucleophilic thiolate anion at a given pH, thus increasing the reaction rate. nih.gov Steric hindrance around the disulfide bond can also significantly decrease the rate of nucleophilic attack.

Thermodynamically, the stability of the disulfide bond is a key factor. nih.gov The equilibrium position of a thiol-disulfide exchange reaction is determined by the relative redox potentials of the participating thiols. Factors that affect the stability of the disulfide bond include molecular strain and the local electrostatic environment. nih.gov

For nucleophilic substitution on the pyrimidine ring, the reaction rate is determined by the energy of the transition state leading to the formation of the Meisenheimer intermediate. stackexchange.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The nature of the leaving group and the nucleophilicity of the attacking species are also critical kinetic determinants.

| Parameter | Factors Influencing the Parameter in Disulfide Cleavage | Factors Influencing the Parameter in Ring Substitution |

| Reaction Rate (Kinetics) | pKₐ of nucleophile (thiol), Steric accessibility of the disulfide bond, Solvent polarity | Nucleophilicity of the attacking species, Leaving group ability, Stability of the Meisenheimer intermediate |

| Equilibrium Position (Thermodynamics) | Redox potential of the thiol/disulfide system, Bond dissociation energy of the S-S bond, Ring strain (if cyclic) | Relative stability of reactants and products, Aromaticity of the ring system, Solvation energies |

Determination of Rate Laws and Activation Energies

Similarly, the activation energy, which is the minimum energy required to initiate a chemical reaction, would be determined by studying the effect of temperature on the reaction rate constant. By conducting the reaction at various temperatures and applying the Arrhenius equation, the activation energy could be calculated. Without such experimental data, any discussion on the rate laws and activation energies for reactions of 4-Pyrimidinol, 2,2'-dithiobis- would be purely speculative.

Equilibrium Studies of Reversible Transformations

Identification and Characterization of Reaction Intermediates

There is a lack of specific studies that identify and characterize reaction intermediates in transformations of 4-Pyrimidinol, 2,2'-dithiobis-. The cleavage of the disulfide bond, a likely transformation, could proceed through various mechanisms, potentially involving radical or ionic intermediates. For instance, in a thiol-disulfide exchange reaction, a common process for disulfide-containing compounds, a thiolate anion would attack one of the sulfur atoms of the disulfide bond. This would lead to the formation of a new disulfide and the release of a different thiolate. The transient species formed during this exchange would be considered a reaction intermediate. Spectroscopic techniques such as NMR, ESR (for radical intermediates), and mass spectrometry, often coupled with rapid mixing or low-temperature methods, would be necessary to detect and characterize these fleeting intermediates.

Catalytic Influence on Reaction Pathways

While the influence of catalysts on the reactions of 4-Pyrimidinol, 2,2'-dithiobis- has not been specifically documented, general principles of catalysis can be applied. For reactions involving the disulfide bond, both acid and base catalysis could potentially play a role. For example, a base could facilitate the formation of a thiolate nucleophile, which is a key reactant in thiol-disulfide exchange. Conversely, an acid could protonate one of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack.

Furthermore, transition metal catalysts are known to mediate reactions involving sulfur-containing compounds. The specific effects of any catalyst on the reaction pathways of 4-Pyrimidinol, 2,2'-dithiobis- would need to be investigated experimentally. This would involve comparing the reaction rate and product distribution in the presence and absence of a potential catalyst.

Design and Synthesis of Functionalized 4 Pyrimidinol, 2,2 Dithiobis Derivatives

Modification of the 4-Pyrimidinol Substructure

The pyrimidinol ring is the foundational component for derivatization, offering opportunities for modification at both the exocyclic hydroxyl group and the ring carbons.

O-Alkylation and O-Acylation of the 4-Hydroxyl Group

O-Alkylation: The direct alkylation of hydroxypyrimidines can often lead to a mixture of N- and O-alkylated products. However, chemoselective O-alkylation can be achieved by carefully selecting the reaction conditions. Studies on analogous 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that direct alkylation using reagents like 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines can yield O-alkylated derivatives in high yields, ranging from 70-98%. nih.gov The choice of base and solvent is crucial; for instance, using potassium carbonate (K₂CO₃) in refluxing acetonitrile has proven effective. nih.gov The nature of the leaving group on the alkylating agent (e.g., bromo vs. iodo) does not significantly affect the selectivity but can influence the reaction yield, with iodinated precursors providing slightly higher yields. nih.gov

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 4-(bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | 80 | nih.gov |

| 4-(iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | 87 | nih.gov |

O-Acylation: The introduction of an acyl group to the 4-hydroxyl position can serve as a protective group or modulate the molecule's biological activity. Acyl-1,4-dihydropyridines have emerged as versatile acylation reagents that can function under photochemical, thermal, or electrochemical activation. mdpi.com These reagents act as sources of acyl radicals, which can then react with nucleophiles like the hydroxyl group on the pyrimidinol ring. mdpi.com Palladium-catalyzed decarboxylative acylation reactions using α-keto acids as the acyl source also present a viable method. escholarship.orgnih.gov This approach has been demonstrated in the ortho-acylation of ketoximes and could be adapted for the O-acylation of hydroxypyrimidines. escholarship.orgnih.gov

Substitution at Ring Positions (e.g., C-5, C-6)

Modifying the pyrimidine (B1678525) ring itself by introducing substituents at the C-5 and C-6 positions is a powerful strategy for fine-tuning the steric and electronic properties of the molecule. A variety of synthetic methods, including multicomponent reactions and cyclocondensations, can be used to build substituted pyrimidine rings from acyclic precursors. mdpi.com

For pre-formed pyrimidine rings, C-H activation and cross-coupling reactions are common strategies. For example, palladium-catalyzed C-H activation has been used for the ortho-acylation of various substrates, a technique that could potentially be applied to the C-5 position of the 4-pyrimidinol ring. nih.gov Furthermore, the synthesis of thienopyrimidines, which are structurally related, often involves the construction of a substituted pyrimidine ring onto a thiophene core. nih.govresearchgate.net These methods demonstrate the feasibility of introducing groups like acetyl or aryl moieties. researchgate.netresearchgate.net Biginelli-like reactions, which are three-component reactions, offer a pathway to synthesize dihydropyrimidinones with various substituents at the C-5 and C-6 positions, which can then be oxidized to the corresponding pyrimidinones. mdpi.com

| Position | Synthetic Strategy | Type of Substituent | Reference |

| C-5 | Biginelli-like Reaction | Carboxamides, Indolyl groups | mdpi.com |

| C-6 | Cyclocondensation | Methyl, Phenyl | researchgate.net |

| C-4/C-6 | Suzuki Coupling | Aryl groups | researchgate.net |

Derivatization of the 2,2'-Dithiobis- Linkage

The disulfide bond is a dynamic and reactive functional group that serves as a key point for structural modification. It can be manipulated to create asymmetric molecules or be replaced entirely with other linking units.

Synthesis of Asymmetric Disulfide Analogues

The synthesis of unsymmetrical disulfides from the symmetric "4-Pyrimidinol, 2,2'-dithiobis-" parent molecule typically involves a two-step process: reduction of the disulfide bond to yield two equivalents of the corresponding thiol (2-mercapto-4-pyrimidinol), followed by reaction with an activated thiol or a sulfenyl halide. This allows for the coupling of the 2-mercapto-4-pyrimidinol with a different thiol-containing molecule, leading to an asymmetric disulfide. The initial disulfide bond can be readily cleaved by reacting with sulfuryl chloride (SO₂Cl₂) to form a sulfenyl chloride, which can then react with a different thiol to form the desired asymmetric disulfide.

Introduction of Bridging or Linking Units

Replacing the disulfide bond with more stable, non-reducible linkers can impart new structural and functional properties to the resulting molecule. This creates bis-pyrimidine structures where the two rings are connected by various organic spacers. A common strategy involves the reaction of a pyrimidine precursor, such as 2-chloropyrimidine, with a suitable linker.

One example is the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes. nih.gov In this multi-step synthesis, 2-chloropyrimidine is first converted to 2-(pyrimidin-2-yl)ethanol. nih.gov This alcohol intermediate is then reacted with various dibromoalkanes (e.g., 1,2-dibromoethane, 1,4-dibromobutane) in the presence of a base to yield a series of molecules where two pyrimidine rings are bridged by an alkane chain connected via ether linkages. nih.gov This approach demonstrates how the disulfide can be conceptually replaced by linkers of varying length and flexibility. Disulfide-based linkers themselves have been developed for conjugation chemistries, highlighting the modularity of this type of linkage in molecular design. researchgate.net

Incorporation into Polymeric and Supramolecular Assemblies

The hydrogen-bonding capabilities of the 4-pyrimidinol moiety make "4-Pyrimidinol, 2,2'-dithiobis-" and its derivatives excellent candidates for building blocks in supramolecular chemistry. Supramolecular polymers are formed when monomeric units are connected by reversible, non-covalent interactions such as hydrogen bonding or π-π stacking. wikipedia.org

The ureido-pyrimidinone (UPy) motif, which is structurally related to 4-pyrimidinol, is well-known for its ability to form strong, self-complementary quadruple hydrogen bonds, leading to the formation of robust supramolecular polymers. nih.gov Similarly, the pyrimidinol tautomer of the target compound can participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O), which can drive self-assembly into higher-order structures. These interactions can lead to the formation of supramolecular ribbons or sheets. researchgate.net

By combining these hydrogen-bonding interactions with other non-covalent forces like π-π stacking between the aromatic pyrimidine rings, it is possible to design complex, self-assembling systems. wikipedia.org The disulfide linkage adds another dimension, as it is redox-responsive, allowing for the potential disassembly of such polymeric structures under specific chemical stimuli. The incorporation of these units into peptide-based structures has also been explored to create responsive biomaterials. nih.govnih.gov The resulting materials can exhibit interesting properties like self-healing and stimuli-responsiveness, making them suitable for applications in tissue engineering and flexible electronics. nih.govrsc.org

Regioselective and Stereoselective Synthetic Strategies for Derivatives

The synthesis of functionalized derivatives of 4-Pyrimidinol, 2,2'-dithiobis- with controlled regioselectivity and stereoselectivity is a nuanced area of medicinal chemistry. Achieving such precision is paramount as the spatial arrangement of functional groups can significantly influence the biological activity of the resulting molecules. This section explores the strategic approaches employed to control the position and stereochemical orientation of substituents on the pyrimidinol ring.

Regioselective Synthetic Strategies

Regioselectivity in the context of 4-Pyrimidinol, 2,2'-dithiobis- derivatives primarily pertains to the controlled placement of substituents at various positions on the pyrimidine ring. The inherent electronic properties of the 2-thiopyrimidin-4-ol scaffold guide these strategies. The C5 and C6 positions of the pyrimidine ring are often the primary targets for functionalization.

One common approach to achieve regioselectivity involves the use of appropriately substituted precursors in a cyclocondensation reaction. For instance, the Biginelli reaction or similar multicomponent reactions can be employed, where substituted β-dicarbonyl compounds, ureas (or thioureas), and aldehydes condense to form the pyrimidine core. The choice of substituents on the initial building blocks directly dictates the regiochemical outcome of the final product.

Another key strategy involves the direct functionalization of the pre-formed 2-thiopyrimidin-4-ol ring. The presence of the hydroxyl group at the C4 position and the thioether linkage at the C2 position influences the reactivity of the other ring carbons. Electrophilic aromatic substitution reactions, for example, can be directed to either the C5 or C6 position depending on the reaction conditions and the nature of the existing substituents.

A notable method for achieving regioselectivity at the C2 position involves the synthesis of 2-chloropyrimidin-4-ol derivatives. These compounds serve as versatile intermediates where the chlorine atom can be displaced by various nucleophiles in a regioselective manner, allowing for the introduction of a wide array of functional groups specifically at the 2-position.

Stereoselective Synthetic Strategies

The introduction of chirality into the derivatives of 4-Pyrimidinol, 2,2'-dithiobis- can be accomplished through several stereoselective synthetic methodologies. These strategies are crucial for the synthesis of enantiomerically pure or enriched compounds, which often exhibit distinct pharmacological profiles.

One of the primary methods for inducing stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction to proceed with a high degree of stereocontrol. After the desired stereocenter has been established, the auxiliary is removed. For example, a chiral group could be appended to a substituent at the C5 or C6 position to direct the stereoselective introduction of another functional group.

Asymmetric catalysis is another powerful tool for the stereoselective synthesis of these derivatives. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Furthermore, diastereoselective reactions can be employed when the substrate already contains a stereocenter. The existing chiral center can influence the stereochemical outcome of a new stereocenter being formed, leading to the preferential formation of one diastereomer. For instance, in the synthesis of chromeno[4,3-d]pyrimidines, the diastereoselectivity of the cyclization reaction can be controlled by the reaction conditions and the nature of the substituents.

Microbiological or enzymatic transformations offer a green and highly selective alternative for introducing stereocenters. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. For example, the bioreduction of a ketone functionality on a pyrimidine derivative can lead to the formation of a chiral alcohol with a high degree of enantiomeric excess.

Below are tables summarizing hypothetical research findings for regioselective and stereoselective synthetic strategies.

Table 1: Regioselective Synthesis of 2-Substituted-4-Pyrimidinol Derivatives

| Entry | Starting Material | Reagent/Conditions | Position of Substitution | Product | Yield (%) |

| 1 | 2-Chloropyrimidin-4-ol | Morpholine, K₂CO₃, DMF, 80°C | C2 | 2-Morpholinopyrimidin-4-ol | 85 |

| 2 | 2-Chloropyrimidin-4-ol | Sodium methoxide, Methanol, rt | C2 | 2-Methoxypyrimidin-4-ol | 92 |

| 3 | 2-Thiopyrimidin-4-ol | Benzyl bromide, NaOH, Ethanol, rt | S2 | 2-(Benzylthio)pyrimidin-4-ol | 88 |

Table 2: Stereoselective Synthesis of Chiral 4-Pyrimidinol Derivatives

| Entry | Strategy | Substrate | Catalyst/Auxiliary | Reaction Type | Product | Diastereomeric/Enantiomeric Excess |

| 1 | Asymmetric Catalysis | 5-Acetyl-6-methyl-2-thiopyrimidin-4-ol | Chiral Ruthenium Complex | Asymmetric Hydrogenation | (R)-5-(1-Hydroxyethyl)-6-methyl-2-thiopyrimidin-4-ol | 95% ee |

| 2 | Chiral Auxiliary | (R)-2-((1-Phenylethyl)amino)pyrimidin-4-ol | N-Bromosuccinimide | Electrophilic Bromination | (R)-5-Bromo-2-(((R)-1-phenylethyl)amino)pyrimidin-4-ol | >98% de |

| 3 | Biocatalysis | 6-Methyl-2-(methylthio)-5-propionylpyrimidin-4-ol | Baker's Yeast (S. cerevisiae) | Bioreduction | (S)-5-(1-Hydroxypropyl)-6-methyl-2-(methylthio)pyrimidin-4-ol | >99% ee |

Advanced Spectroscopic and Structural Elucidation of 4 Pyrimidinol, 2,2 Dithiobis and Its Chemical Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For 4-Pyrimidinol, 2,2'-dithiobis-, the spectrum is expected to be dominated by vibrations of the pyrimidinol ring and the disulfide bridge.

The 4-pyrimidinol moiety exists in a tautomeric equilibrium with its 4(1H)-pyrimidinone form. In the solid state, the pyrimidinone form is generally predominant. The key expected FTIR absorption bands are detailed below.

Key Research Findings:

N-H and O-H Stretching: In its pyrimidinone tautomeric form, a broad absorption band is expected in the region of 3200-2800 cm⁻¹ due to the stretching vibrations of the N-H groups, which are likely involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrimidine (B1678525) ring are anticipated to appear around 3100-3000 cm⁻¹.

C=O Stretching: A strong, prominent absorption band characteristic of the carbonyl group (C=O) in the pyrimidinone ring is predicted to be in the 1700-1650 cm⁻¹ range researchgate.net. The exact position is influenced by hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp to medium intensity bands in the 1600-1400 cm⁻¹ region vandanapublications.comvandanapublications.com.

C-S and S-S Stretching: The carbon-sulfur (C-S) stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range reddit.com. The disulfide (S-S) stretch is notoriously weak in FTIR and often difficult to observe, but it is expected in the 500-400 cm⁻¹ region tandfonline.comcdnsciencepub.com.

Table 1: Predicted FTIR Spectral Data for 4-Pyrimidinol, 2,2'-dithiobis-

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3200-2800 | Broad, Medium-Strong | N-H stretching (hydrogen-bonded) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1700-1650 | Strong | C=O stretching (Amide I) |

| 1600-1400 | Medium-Strong | C=N and C=C ring stretching |

| 700-600 | Weak | C-S stretching |

| 500-400 | Very Weak | S-S stretching |

Raman Spectroscopy for Vibrational Modes and Bond Information

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. It is particularly sensitive to non-polar bonds, making it an excellent complementary technique to FTIR. A key advantage in the study of 4-Pyrimidinol, 2,2'-dithiobis- is its ability to clearly detect the S-S disulfide bond.

Key Research Findings:

S-S Stretching: The disulfide bond gives rise to a distinct and characteristic Raman signal. Studies on various organic disulfides show a strong Raman band for the S-S stretching mode in the 550-500 cm⁻¹ region researchgate.netnih.govresearchgate.net. This peak's frequency can provide information about the dihedral angle of the C-S-S-C bond nih.gov.

C-S Stretching: The C-S stretching vibration is also readily observed in Raman spectra, typically appearing as a medium-intensity peak between 700 and 600 cm⁻¹ researchgate.net.

Ring Vibrations: The pyrimidine ring vibrations are Raman active. A particularly strong band corresponding to the symmetric ring breathing mode is expected around 1000 cm⁻¹ researchgate.netresearchgate.net. Other ring stretching and deformation modes will appear throughout the fingerprint region (1600-600 cm⁻¹).

C=O Stretching: The carbonyl stretch, while strong in the FTIR, will also be present in the Raman spectrum, typically in the 1700-1650 cm⁻¹ range, though its intensity can vary.

Table 2: Predicted Raman Spectral Data for 4-Pyrimidinol, 2,2'-dithiobis-

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1700-1650 | Medium-Weak | C=O stretching |

| ~1600 | Strong | C=C/C=N ring stretching |

| ~1000 | Very Strong | Symmetric ring breathing mode |

| 700-600 | Medium | C-S stretching |

| 550-500 | Strong | S-S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N, etc.)

One-dimensional NMR spectra provide fundamental information about the types and number of unique nuclei in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Pyrimidinol, 2,2'-dithiobis- is expected to be relatively simple due to the molecule's symmetry. The pyrimidinone ring contains two non-equivalent protons.

Predicted Chemical Shifts:

N-H Proton: The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, likely between δ 11.0 and 13.0 ppm, characteristic of protons involved in hydrogen bonding nih.govmdpi.com.

Aromatic Protons (H5 and H6): The two protons on the pyrimidine ring are in different chemical environments. H6, being adjacent to a nitrogen atom, is expected to be more deshielded than H5. They should appear as two doublets. Based on data from similar pyrimidine derivatives, H6 could be in the range of δ 8.0-8.5 ppm, while H5 might appear around δ 6.0-6.5 ppm chemicalbook.comresearchgate.net. The coupling constant between these two protons (³JHH) would be approximately 5-7 Hz.

¹³C NMR Spectroscopy: Due to molecular symmetry, four distinct carbon signals are expected in the ¹³C NMR spectrum.

Predicted Chemical Shifts:

C4 (Carbonyl Carbon): The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm cdnsciencepub.comresearchgate.netchemicalbook.com.

C2 (Thio-substituted Carbon): The carbon atom bonded to the sulfur of the disulfide bridge (C2) is also significantly deshielded and is predicted to resonate in the δ 170-180 ppm range, based on data from 2-mercaptopyrimidine (B73435) derivatives chemicalbook.comnih.gov.

C6 and C5: The two sp²-hybridized methine carbons of the ring will have distinct chemical shifts. C6, adjacent to a nitrogen, is expected to be more downfield (δ 140-150 ppm) than C5 (δ 110-120 ppm) cdnsciencepub.comresearchgate.netchemicalbook.com.

Table 3: Predicted ¹H and ¹³C NMR Data for 4-Pyrimidinol, 2,2'-dithiobis- (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 11.0 - 13.0 | Broad Singlet | N-H |

| ¹H | 8.0 - 8.5 | Doublet | H6 |

| ¹H | 6.0 - 6.5 | Doublet | H5 |

| ¹³C | 170 - 180 | Singlet | C2 |

| ¹³C | 160 - 170 | Singlet | C4 |

| ¹³C | 140 - 150 | Singlet | C6 |

| ¹³C | 110 - 120 | Singlet | C5 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of the pyrimidine ring protons. A cross-peak would be observed between the signals assigned to H5 and H6, confirming that they are scalar-coupled to each other.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a correlation between the H5 signal and the C5 signal, and another between the H6 signal and the C6 signal. This provides definitive assignment for the methine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is invaluable for assigning quaternary carbons and piecing together the molecular framework. For 4-Pyrimidinol, 2,2'-dithiobis-, key expected correlations would include:

H5 correlating to C4 (carbonyl) and C6.

H6 correlating to C2 (thio-substituted) and C4. These correlations would confirm the assignment of all carbon atoms in the ring.

Solid-State NMR for Investigating Solid-State Structures

While solution NMR provides information on molecules tumbling in a solvent, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline, or amorphous forms wikipedia.orgemory.edu. In the solid state, anisotropic interactions, which are averaged out in solution, lead to very broad spectral lines. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra.

Key Research Applications:

Polymorphism and Tautomerism: ssNMR can distinguish between different crystalline forms (polymorphs) and can definitively identify the predominant tautomer (pyrimidinol vs. pyrimidinone) in the solid state.

Intermolecular Interactions: ssNMR is highly sensitive to the local environment. It can provide detailed information about intermolecular hydrogen bonding by analyzing the chemical shifts and dynamics of the N-H protons.

Structural Refinement: Data from ssNMR can be used in conjunction with X-ray diffraction data to refine crystal structures, particularly for locating hydrogen atoms. For 4-Pyrimidinol, 2,2'-dithiobis-, ¹H and ¹⁵N ssNMR would be particularly useful for characterizing the hydrogen-bonding network that dictates the crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of "4-Pyrimidinol, 2,2'-dithiobis-" through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound with high accuracy. For "4-Pyrimidinol, 2,2'-dithiobis-", with the chemical formula C₈H₆N₄O₂S₂, HRMS is critical for confirming its atomic composition. The exact mass is calculated based on the most abundant isotopes of each element. nih.gov

The monoisotopic mass of "4-Pyrimidinol, 2,2'-dithiobis-" is calculated to be 253.9932 Da. nih.gov This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.

Table 1: High-Resolution Mass Spectrometry Data for 4-Pyrimidinol, 2,2'-dithiobis-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₄O₂S₂ |

| Exact Mass | 253.99321779 Da nih.gov |

| Monoisotopic Mass | 253.99321779 Da nih.gov |

The fragmentation of pyrimidine derivatives in mass spectrometry often involves characteristic losses of small molecules and radicals. sapub.orgresearchgate.net For "4-Pyrimidinol, 2,2'-dithiobis-", the most anticipated fragmentation pathway under techniques like Collision-Induced Dissociation (CID) would involve the cleavage of the disulfide (S-S) bond. This homolytic or heterolytic cleavage would result in two identical radical or ionic fragments corresponding to a 2-mercapto-4-pyrimidinol moiety. Further fragmentation could involve the decomposition of the pyrimidine ring itself, with successive losses of functional groups. sapub.orgresearchgate.netnih.gov

Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are invaluable for the analysis of "4-Pyrimidinol, 2,2'-dithiobis-" in complex mixtures. HPLC first separates the compound from its precursors, byproducts, or degradation products based on its physicochemical properties, such as polarity. The separated components are then introduced into the mass spectrometer for detection and identification. nih.govresearchgate.net

This approach allows for both quantification and structural confirmation. In a typical HPLC-MS analysis, a reversed-phase column could be used for separation. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM), to specifically detect the [M+H]⁺ ion of the target compound (m/z 255.0005), providing high sensitivity and selectivity. nih.govresearchgate.net This is particularly useful for monitoring the compound in synthesis reaction mixtures or biological matrices.

X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for "4-Pyrimidinol, 2,2'-dithiobis-" is not publicly available, the technique would provide crucial information about its molecular geometry and intermolecular interactions.

An XRD analysis would reveal:

Molecular Conformation: The dihedral angle of the C-S-S-C bond, which is typically around -91° in similar disulfide compounds, would be determined. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and hybridization of atoms within the pyrimidine rings.

Crystal Packing and Intermolecular Forces: The analysis would elucidate how molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (between the pyrimidinol hydroxyl/amine groups and nitrogen atoms) and potential π-π stacking interactions between the aromatic pyrimidine rings, which are common in such heterocyclic systems. mdpi.comredalyc.org

Table 2: Illustrative Crystallographic Data Obtainable from X-Ray Diffraction

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic mdpi.com |

| Space Group | e.g., P-1, P2₁ mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | e.g., C-S, S-S, C-N, C-O |

| Bond Angles (°) | e.g., C-S-S, S-S-C |

| Dihedral Angle (°) | C-S-S-C |

This data is fundamental for understanding the compound's solid-state properties and for computational modeling studies.

Electronic Spectroscopy for Electronic Structure and Charge Transfer Characteristics

Electronic spectroscopy probes the electronic transitions within a molecule, providing insight into its electronic structure, conjugation, and chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. unl.ptpressbooks.pub The chromophores in "4-Pyrimidinol, 2,2'-dithiobis-" are the conjugated pyrimidine ring system and the disulfide bond.

The introduction of a sulfur atom into a pyrimidine ring is known to shift the absorption maximum (λmax) to longer wavelengths. mdpi.comresearchgate.net Specifically, 4-thiopyrimidine derivatives exhibit strong absorptions at around 330-340 nm. mdpi.com This is attributed to the lower energy required for n→π* transitions involving the lone pair electrons on the sulfur atom compared to an oxygen atom. mdpi.com The spectrum of "4-Pyrimidinol, 2,2'-dithiobis-" is therefore expected to show characteristic bands corresponding to both π→π* and n→π* transitions within the conjugated system.

Table 3: Typical UV-Vis Absorption Maxima for Pyrimidine Derivatives

| Compound Type | λmax (nm) | Transition Type |

|---|---|---|

| Unsubstituted Pyrimidine | ~243 | π→π* |

| 2'-Deoxyuridine (Oxygen at C4) | 262 | π→π* |

| 4-Thio-2'-deoxyuridine (Sulfur at C4) | ~331 mdpi.com | n→π* |

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH, which affects the tautomeric equilibrium between the pyrimidinol and pyrimidinone forms.

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample's surface. diva-portal.org For "4-Pyrimidinol, 2,2'-dithiobis-", XPS would provide a quantitative analysis of the C, N, O, and S atoms present.

The binding energies of the core-level electrons are characteristic of each element and its chemical environment.

S 2p Spectrum: The sulfur S 2p spectrum is particularly informative. The disulfide linkage (-S-S-) is expected to produce a peak with a binding energy in the range of 163-164 eV. kombyonyx.com The presence of any oxidation products, such as sulfinates (-SO₂-) or sulfonates (-SO₃-), would be indicated by additional peaks at higher binding energies, typically around 166-169 eV. kombyonyx.com

Other Elements: The C 1s spectrum would show multiple components corresponding to C-C, C-N, C-S, and C=O bonds. The N 1s spectrum would reveal the different nitrogen environments within the pyrimidine ring, and the O 1s spectrum would correspond to the pyrimidinol/pyrimidinone oxygen.

Table 4: Expected Core-Level Binding Energies (eV) from XPS Analysis

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| C 1s | ~285 | C-C, C-H |

| ~286-287 | C-N, C-S, C-O | |

| ~288 | N-C=O | |

| N 1s | ~399-401 | Pyrimidinic Nitrogen |

| O 1s | ~531-533 | C=O / C-OH |

| S 2p | ~163-164 | Disulfide (R-S-S-R) kombyonyx.com |

This detailed analysis allows for the verification of the compound's structure and the assessment of its surface purity and stability against oxidation.

Theoretical and Computational Chemistry Approaches to 4 Pyrimidinol, 2,2 Dithiobis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules. samipubco.comechemcom.com For 4-Pyrimidinol, 2,2'-dithiobis-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine its most stable three-dimensional structure. jchemrev.com

These calculations yield key geometric parameters and electronic properties. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. rsc.org

Illustrative DFT-Calculated Properties for 4-Pyrimidinol, 2,2'-dithiobis-

| Geometric Parameters (Optimized Structure) | |

|---|---|

| Parameter | Illustrative Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.78 Å |

| C-S-S-C Dihedral Angle | ~90° |

| C=O Bond Length | ~1.23 Å |

| Electronic Properties | |

|---|---|

| Property | Illustrative Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 D |

While DFT is excellent for ground states, analyzing electronic excited states often requires more sophisticated ab initio methods. rsc.org Methods like Complete Active Space Second-order Perturbation Theory (CASPT2) or Equation-of-Motion Coupled-Cluster (EOM-CC) can provide a highly accurate description of how the molecule behaves upon absorption of light. aip.orgacs.org These calculations are crucial for understanding photophysical processes. rsc.org

For 4-Pyrimidinol, 2,2'-dithiobis-, these methods can predict vertical excitation energies, which correspond to UV-Vis absorption maxima, and oscillator strengths, which relate to the intensity of absorption bands. nih.gov They can also map the potential energy surfaces of excited states to identify pathways for energy dissipation, such as fluorescence, phosphorescence, or non-radiative decay through conical intersections. researchgate.netnih.gov A more common and computationally efficient approach for predicting absorption spectra is Time-Dependent Density Functional Theory (TD-DFT). jchemrev.comnih.gov

Illustrative TD-DFT Predicted Electronic Transitions for 4-Pyrimidinol, 2,2'-dithiobis-

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 nm | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 275 nm | 0.12 | HOMO-1 → LUMO (n → π) |

| S0 → S3 | 240 nm | 0.38 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.gov An MD simulation for 4-Pyrimidinol, 2,2'-dithiobis- would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field (like AMBER or OPLS). nih.govmdpi.com

A primary application would be conformational analysis. The disulfide bond in 4-Pyrimidinol, 2,2'-dithiobis- allows for significant rotational freedom, leading to multiple possible conformers. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transition barriers between them. aip.org Furthermore, simulations can characterize crucial intermolecular interactions, such as the formation of hydrogen bonds between the pyrimidinol rings and solvent molecules or potential π-stacking interactions between adjacent molecules in a condensed phase. rsc.org Analysis of the simulation trajectory can reveal properties like the Root-Mean-Square Deviation (RMSD) to assess structural stability. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. nih.govrsc.org For 4-Pyrimidinol, 2,2'-dithiobis-, a relevant reaction to study would be the cleavage of the disulfide bond under reducing conditions. Quantum chemical calculations can map the entire reaction coordinate, from reactants to products.

This process involves locating the high-energy transition state (TS) structure that connects the reactants and products. mit.edu By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. rsc.orgmdpi.com This mechanistic insight is crucial for understanding the chemical stability and reactivity of the compound. nih.gov

Illustrative Energy Profile for a Hypothetical Disulfide Reduction

| Species | Description | Illustrative Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-Pyrimidinol, 2,2'-dithiobis- + Reducing Agent | 0.0 |

| Transition State (TS) | Structure corresponding to the highest energy point along the reaction pathway. | +15.2 |

| Products | 2-mercapto-4-pyrimidinol (2 molecules) + Oxidized Agent | -25.8 |

Prediction and Validation of Spectroscopic Data

Computational chemistry can accurately predict various types of spectra, which serves as a powerful tool for structural confirmation when compared with experimental results. sciensage.info For 4-Pyrimidinol, 2,2'-dithiobis-, several spectroscopic techniques can be simulated.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The resulting computed IR spectrum, showing characteristic peaks for C=O, N-H, and C-S stretching modes, can be compared with an experimental spectrum to validate the compound's structure. sciensage.infomdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These predicted shifts are instrumental in assigning peaks in experimental NMR spectra. mdpi.com

UV-Visible Spectroscopy: As mentioned in section 6.1.2, TD-DFT calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. jchemrev.comresearchgate.net

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| ¹H NMR Chemical Shift (hydroxyl proton) | 11.5 ppm | 11.3 ppm |

| ¹³C NMR Chemical Shift (C=O carbon) | 162.0 ppm | 162.5 ppm |

| UV-Vis λmax | 310 nm | 312 nm |

In Silico Design and Virtual Screening of Novel 4-Pyrimidinol, 2,2'-dithiobis- Analogues

The molecular structure of 4-Pyrimidinol, 2,2'-dithiobis- can serve as a scaffold for the in silico design of new molecules with potentially useful biological activities. biotech-asia.orgeurekaselect.com This process is a cornerstone of modern computer-aided drug design. echemcom.com

The process begins with creating a virtual library of analogues by making systematic chemical modifications to the parent structure. Subsequently, these analogues are subjected to virtual screening, a computational technique that docks each molecule into the binding site of a specific biological target, such as a protein or enzyme. nih.govnih.gov The docking algorithm predicts the binding pose and calculates a scoring function to estimate the binding affinity. nih.gov Molecules with high scores and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) are identified as "hits." These hits can then be further evaluated for their drug-likeness properties (Absorption, Distribution, Metabolism, and Excretion - ADME) before being prioritized for chemical synthesis and experimental testing. nih.gov

Illustrative Virtual Screening Results for Hypothetical Analogues

| Analogue ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Analogue-001 | -OH replaced with -NH2 | -8.5 | Hydrogen bond with Serine residue |

| Analogue-002 | Addition of a chloro group to pyrimidine (B1678525) ring | -9.2 | Hydrogen bond with Aspartate; Halogen bond with Leucine |

| Analogue-003 | -OH replaced with -OCH3 | -7.1 | Hydrophobic interaction with Phenylalanine |

Advanced Chemical Applications and Fundamental Research Directions

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the organization of molecules into larger, functional structures through non-covalent interactions. The unique structural features of 4-Pyrimidinol, 2,2'-dithiobis-, such as its hydrogen-bonding capabilities and potential for π-π stacking, suggest a predisposition for forming complex, self-assembled architectures. However, specific studies detailing these applications for this particular compound are currently absent from the scientific record.

Design of Host-Guest Systems Involving 4-Pyrimidinol, 2,2'-dithiobis-

Host-guest chemistry, a central tenet of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The design of such systems relies on molecular recognition, where the host possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While pyrimidine-containing molecules have been utilized in the construction of host-guest systems, there is no specific research available on the design or application of host-guest systems involving 4-Pyrimidinol, 2,2'-dithiobis-.

Exploitation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The pyrimidinol rings in 4-Pyrimidinol, 2,2'-dithiobis- are capable of participating in both hydrogen bonding, through their hydroxyl and nitrogen functionalities, and π-π stacking interactions, due to their aromatic nature. These non-covalent forces are fundamental to the self-assembly of molecules into ordered structures. Theoretical and experimental studies on similar pyrimidine (B1678525) derivatives have demonstrated their propensity to form such interactions, which are crucial in crystal engineering and the development of new materials. However, a detailed analysis of these interactions specifically for 4-Pyrimidinol, 2,2'-dithiobis- has not been reported.

Development of Molecular Receptors and Sensing Platforms

The ability of a molecule to selectively bind to other molecules or ions makes it a candidate for use as a molecular receptor or in a sensing platform. The functional groups present in 4-Pyrimidinol, 2,2'-dithiobis- could potentially interact with various analytes. Despite this potential, there is no published research on the development or application of this compound as a molecular receptor or in sensing technologies.

Role in Coordination Chemistry

Coordination chemistry explores the formation of compounds containing a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The nitrogen and oxygen atoms within the pyrimidinol rings, as well as the sulfur atoms of the disulfide bridge in 4-Pyrimidinol, 2,2'-dithiobis-, present potential coordination sites for metal ions.

Ligand Properties of the 4-Pyrimidinol, 2,2'-dithiobis- Scaffold

The effectiveness of a molecule as a ligand depends on its ability to donate electrons to a metal center and the steric and electronic properties of the resulting complex. The arrangement of potential donor atoms in 4-Pyrimidinol, 2,2'-dithiobis- suggests it could act as a multidentate ligand, potentially bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). Nevertheless, studies characterizing the ligand properties of this specific scaffold are not available.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are crucial for understanding their structure, bonding, and potential applications in areas such as catalysis, magnetism, and materials science. While the synthesis of metal complexes with various pyrimidine-based ligands is a well-established field of research, there are no specific reports on the synthesis or characterization of metal complexes formed with 4-Pyrimidinol, 2,2'-dithiobis-.

Exploration in Metal-Organic Frameworks (MOFs)

There is currently no available scientific literature detailing the exploration or application of 4-Pyrimidinol, 2,2'-dithiobis- as a ligand in the synthesis or development of Metal-Organic Frameworks (MOFs). Research in the field of MOFs is extensive, utilizing a wide variety of organic linkers to create porous, crystalline materials with diverse applications. However, the specific use of 4-Pyrimidinol, 2,2'-dithiobis- for this purpose has not been documented in published studies.

Utility in Advanced Organic Synthesis as Reagents or Catalysts

Detailed searches of chemical databases and scholarly articles did not yield any specific instances of 4-Pyrimidinol, 2,2'-dithiobis- being utilized as a reagent or catalyst in advanced organic synthesis. While pyrimidine derivatives are a broad class of compounds with numerous applications in synthetic chemistry, the particular utility of this dithiobis-pyrimidinol derivative remains uncharacterized in the context of the following specific transformations.

Participation in Selective Functional Group Transformations

No research findings were identified that describe the participation of 4-Pyrimidinol, 2,2'-dithiobis- in selective functional group transformations. The reactivity of the disulfide bond and the pyrimidinol moieties could theoretically be exploited for various synthetic purposes, but such applications have not been reported.

Application in Stereoselective Carbon-Carbon Bond Formations

There is no evidence in the current body of scientific literature to suggest that 4-Pyrimidinol, 2,2'-dithiobis- has been applied in stereoselective carbon-carbon bond formations, either as a catalyst, a chiral auxiliary, or a reagent.

Concluding Remarks and Future Research Outlook for 4 Pyrimidinol, 2,2 Dithiobis Chemistry

Emerging Trends and Novel Methodologies in Pyrimidine (B1678525) Disulfide Research

The synthesis of pyrimidine derivatives is continuously evolving, moving away from traditional methods that often involve harsh reaction conditions and hazardous materials. rasayanjournal.co.in Recent progress, particularly in the synthesis of pyrimidine disulfides and their thioether derivatives, has been heavily influenced by the principles of green chemistry and the development of highly efficient catalytic systems.

Green Chemistry and Sustainable Synthesis: A significant trend is the adoption of sustainable synthetic protocols. These include microwave-assisted and ultrasound-irradiated reactions, which often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govmdpi.com The use of eco-friendly solvents, or even solvent-free conditions, is becoming more prevalent. rasayanjournal.co.ineurekaselect.com For instance, a novel and sustainable method has been developed for the construction of new C–S bonds by cleaving the S–S bond in pyrimidine disulfides, utilizing environmentally benign solvents and mild reaction conditions. acs.org This approach not only exemplifies green chemistry but also provides efficient access to novel alkoxypyrimidine thioethers. acs.org

Advanced Catalytic Systems: The development of novel catalysts is a cornerstone of modern synthetic chemistry. In the realm of pyrimidine synthesis, researchers are exploring a variety of catalytic methods to improve efficiency and selectivity. mdpi.com These include:

Homogeneous Catalysis: Iridium-pincer complexes have been successfully used for the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols, representing a sustainable method that liberates only hydrogen and water as byproducts. nih.gov